Ethyl 7-octenoate

Vue d'ensemble

Description

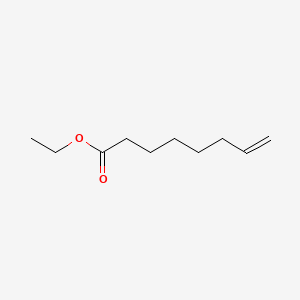

Ethyl 7-octenoate, also known as 7-octenoic acid ethyl ester, is an organic compound with the molecular formula C10H18O2. It is an ester formed from 7-octenoic acid and ethanol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry.

Méthodes De Préparation

Ethyl 7-octenoate can be synthesized through the esterification of 7-octenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions generally involve heating the mixture to reflux to drive the reaction to completion. Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Ethyl 7-octenoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form 7-octenoic acid.

Reduction: It can be reduced to form the corresponding alcohol, 7-octen-1-ol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 7-octenoic acid and ethanol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for hydrolysis. The major products formed from these reactions are 7-octenoic acid, 7-octen-1-ol, and various substituted derivatives.

Applications De Recherche Scientifique

Key Properties

- Molecular Weight : 170.25 g/mol

- Boiling Point : 208 °C

- Density : 0.87 g/cm³

- Flash Point : 75 °C

Chemistry

Ethyl 7-octenoate serves as a model compound in studies related to esterification and hydrolysis reactions. Its reactivity allows researchers to explore various chemical transformations, including:

- Oxidation : Converts to 7-octenoic acid.

- Reduction : Forms the corresponding alcohol, 7-octen-1-ol.

- Hydrolysis : Breaks down into its constituent acid and alcohol in the presence of water.

These reactions are essential for understanding fundamental organic chemistry principles and developing new synthetic methodologies.

Biology

The compound's fruity aroma makes it valuable in olfactory receptor studies and scent perception research. This compound interacts with specific olfactory receptors, triggering signal transduction pathways that result in the perception of fruity scents. This application is particularly relevant in neurobiology and sensory science.

Medicine

Research into the therapeutic effects of this compound is ongoing. Studies have indicated potential interactions with biological systems that may lead to novel medicinal applications. Its safety profile has been evaluated, showing no significant genotoxicity or reproductive toxicity concerns .

Flavor and Fragrance Industry

This compound is widely utilized in the flavor and fragrance industry due to its pleasant aroma. It is commonly added to various products to enhance sensory appeal, including perfumes, food flavorings, and cosmetics.

Case Study 1: Wine Production

Research indicates that this compound contributes significantly to the aroma profile of wines. A study on 'Sideritis' wine fermentation revealed that specific yeast strains can increase this compound concentrations during fermentation, enhancing the overall sensory characteristics of the wine . This finding underscores the compound's importance in oenology and flavor development.

Case Study 2: Organic Synthesis

This compound has been identified as a valuable starting material in organic synthesis. For example, it can undergo branch-selective allylic acyloxylation using a palladium catalyst to produce ethyl 6,8-dihydroxyoctanoate, which is a key intermediate in synthesizing (R)-α-lipoic acid . This application highlights its utility in pharmaceutical chemistry.

Mécanisme D'action

The mechanism by which ethyl 7-octenoate exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a fruity aroma. The molecular targets involved are the olfactory receptors, and the pathways include the activation of G-protein coupled receptors and subsequent signal transduction cascades.

Comparaison Avec Des Composés Similaires

Ethyl 7-octenoate can be compared with other similar esters, such as ethyl hexanoate and ethyl octanoate. These compounds share similar structures and functional groups but differ in the length of their carbon chains and the position of the double bond. This compound is unique due to its specific chain length and the presence of a double bond at the seventh carbon, which imparts distinct chemical and sensory properties.

Similar compounds include:

- Ethyl hexanoate

- Ethyl octanoate

- Ethyl decanoate

Each of these compounds has its own unique set of properties and applications, making this compound a valuable compound in its own right.

Activité Biologique

Ethyl 7-octenoate, a fatty acid ethyl ester, is derived from the condensation of octenoic acid and ethanol. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biological effects, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of 170.25 g/mol. Its structure features a long hydrocarbon chain with a double bond, contributing to its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.25 g/mol |

| Boiling Point | 205 °C |

| Solubility | Soluble in ethanol |

This compound's biological activity is largely attributed to its ability to undergo hydrolysis, yielding octenoic acid and ethanol. These metabolites can interact with various biological pathways, influencing cellular processes such as inflammation, cell signaling, and metabolic regulation. The compound's mechanism of action involves:

- Hydrolysis : Conversion to octenoic acid can affect lipid metabolism and inflammatory responses.

- Oxidation : Produces various oxidized derivatives that may exhibit distinct biological effects.

- Reduction : Can lead to the formation of alcohols or other reduced forms that may have different pharmacological properties.

Biological Effects

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Ethyl esters like this compound have demonstrated antimicrobial effects against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for natural preservatives or therapeutic agents .

- Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues .

- Flavoring Agent : In the food industry, this compound is used for its pleasant aroma and flavor profile. Its sensory properties are well-documented in wine production, where it contributes to the overall bouquet of the beverage .

Case Studies

- Antimicrobial Activity : A study assessed the antimicrobial efficacy of various ethyl esters, including this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent in food preservation .

- Inflammation Modulation : In a controlled experiment involving human cell lines, this compound was shown to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6. This finding supports its use in formulations aimed at reducing inflammatory conditions .

- Flavor Profile Analysis : Research conducted on wine esters highlighted the role of this compound in enhancing sensory attributes. Participants noted its distinct fruity notes, which are crucial for flavor complexity in wines .

Propriétés

IUPAC Name |

ethyl oct-7-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3H,1,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMKJZMYLQUIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337703 | |

| Record name | Ethyl 7-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35194-38-8 | |

| Record name | Ethyl 7-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of ethyl 7-octenoate in wine production, and how does its presence influence the sensory characteristics of wine?

A1: this compound is an ethyl ester that contributes fruity notes to wine []. Research has shown that the yeast species Hanseniaspora opuntiae can significantly increase the concentration of this compound during the fermentation process of 'Sideritis' wine []. This increase, along with other esters, leads to an overall improvement in the aroma profile and acceptance of the wine [].

Q2: Can this compound be used as a starting material in organic synthesis?

A2: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it can undergo branch-selective allylic acyloxylation using a palladium catalyst, 1,4-benzoquinone, and silver carbonate as an additive []. This reaction yields a product that can be further converted into ethyl 6,8-dihydroxyoctanoate, a key intermediate in synthesizing (R)-α-lipoic acid [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.